An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for 2-Chloro-6-methoxybenzamide. Given the limited availability of experimental data in public literature, this guide combines established chemical principles with data from structurally related compounds to offer a robust resource for researchers.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-methoxybenzamide | N/A |
| CAS Number | 107485-43-8 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | Calculated |
| Exact Mass | 185.02436 u | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of 2-Chloro-6-methoxybenzamide involves the amidation of 2-chloro-6-methoxybenzoic acid. This two-step protocol starts with the activation of the carboxylic acid to form an acyl chloride, followed by reaction with ammonia.
Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-chloro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
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Addition of Reagent: Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
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Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-6-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-6-methoxybenzamide
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Reaction Setup: Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from the previous step in anhydrous DCM (10 mL/mmol) in a flask cooled in an ice bath (0 °C).
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Addition of Ammonia: Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.0 eq) dropwise while maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-Chloro-6-methoxybenzamide as a solid.
Caption: Proposed workflow for the synthesis and characterization of 2-Chloro-6-methoxybenzamide.
Predicted Analytical Data
The following sections detail the expected spectral characteristics of 2-Chloro-6-methoxybenzamide based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ 7.30-7.40 (t, 1H): Aromatic proton at C4.
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δ 6.90-7.00 (d, 1H): Aromatic proton at C3 or C5.
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δ 6.80-6.90 (d, 1H): Aromatic proton at C5 or C3.
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δ 6.0-7.0 (br s, 2H): Amide protons (-CONH₂), which may appear as two separate broad singlets due to restricted rotation.
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δ 3.90 (s, 3H): Methoxy protons (-OCH₃).
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¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 165-170: Carbonyl carbon (C=O).
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δ 155-160: Aromatic carbon attached to the methoxy group (C6).
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δ 130-135: Aromatic carbon attached to the chlorine atom (C2).
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δ 130-135: Aromatic carbon at C4.
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δ 115-125: Aromatic carbon attached to the amide group (C1).
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δ 110-115: Aromatic carbon at C5.
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δ 105-110: Aromatic carbon at C3.
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δ 55-60: Methoxy carbon (-OCH₃).
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Infrared (IR) Spectroscopy
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide (two bands).
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~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
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~1650-1680 cm⁻¹: C=O stretching (Amide I band).
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~1600-1620 cm⁻¹: N-H bending (Amide II band).
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~1450-1600 cm⁻¹: Aromatic C=C stretching.
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~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretching.
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~1020 cm⁻¹: Aryl-O-CH₃ symmetric stretching.
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~750-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z 185 and 187 with an approximate 3:1 isotopic ratio, characteristic of a compound containing one chlorine atom.
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Key Fragmentation Patterns (Predicted):
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Loss of NH₂: [M - 16]⁺ at m/z 169/171.
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Loss of CH₃O•: [M - 31]⁺ at m/z 154/156.
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Loss of Cl•: [M - 35]⁺ at m/z 150.
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Loss of CONH₂: [M - 44]⁺ at m/z 141/143.
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Potential Mechanism of Action and Biological Significance
While no specific biological activity has been reported for 2-Chloro-6-methoxybenzamide, substituted benzamides are a well-known class of compounds with diverse pharmacological activities. Many act as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic agents.[3][4][5][6][7] The specific substitution pattern on the aromatic ring significantly influences the potency and selectivity of these compounds.[8][9][10][11]
The 2-chloro and 6-methoxy substituents in the target molecule could modulate its binding affinity and selectivity for various receptors. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of 2-Chloro-6-methoxybenzamide.
Caption: General signaling pathway for dopamine D2 receptor antagonists, a potential mechanism for substituted benzamides.
References
- 1. 107485-43-8|2-Chloro-6-methoxybenzamide|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 2. 2-Chloro-6-methoxybenzamide | 107485-43-8 [amp.chemicalbook.com]
- 3. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jppres.com [jppres.com]
- 11. jppres.com [jppres.com]
